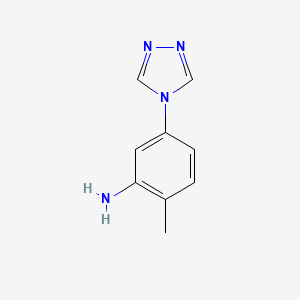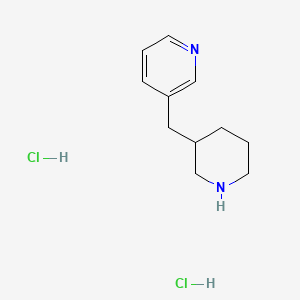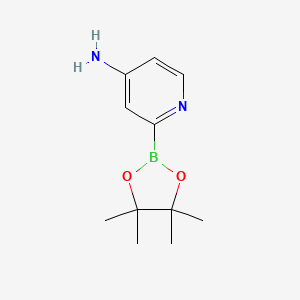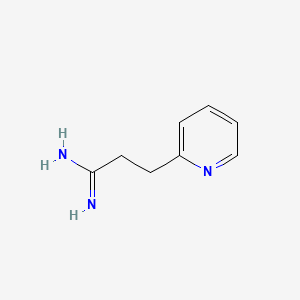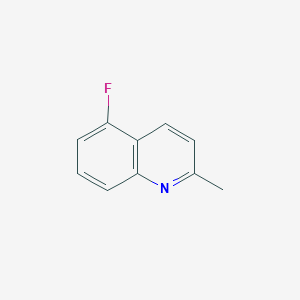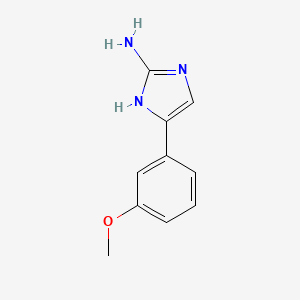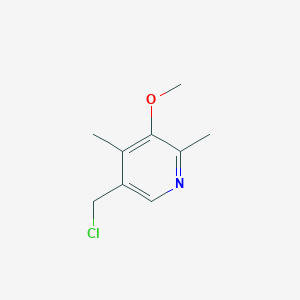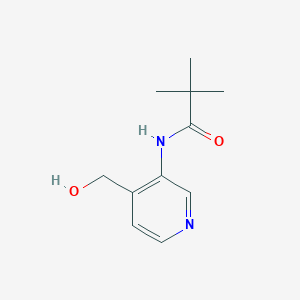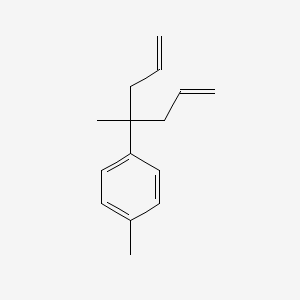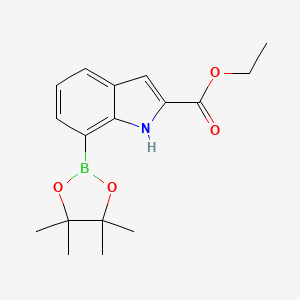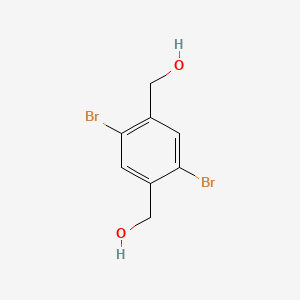
(2,5-二溴-1,4-苯撑)二甲醇
描述
“(2,5-Dibromo-1,4-phenylene)dimethanol” is a chemical compound with the molecular formula C8H8Br2O2 . It is a derivative of phenol, with two bromine atoms and two methanol groups attached to the phenylene group .
Molecular Structure Analysis
The molecular structure of “(2,5-Dibromo-1,4-phenylene)dimethanol” consists of a phenylene group (a benzene ring) with two bromine atoms and two methanol groups attached to it . The exact positions of these groups can be determined by the numbering in the name of the compound.
科学研究应用
Chiral Polyurethane Synthesis
A study explored the reaction of (R)-1,1'-Bi(2-naphthol) with 1,4-phenylene diisocyanate, leading to a mixture of linear polyurethane and cyclic compounds. The polymer was proposed to possess a π-stacked, 2/1-helical conformation, stable within a temperature range of 0-60 °C. This research demonstrates the application of related compounds in synthesizing chiral polyurethane with potential applications in materials science (P. Gudeangadi et al., 2015).
Synthesis and Characterization of Poly(p-phenylene)-graft-Poly(ε-caprolactone) Copolymers
Another study utilized 2,5-Dibromo-1,4-(dihydroxymethyl)benzene as an initiator in ring-opening polymerization of ε-caprolactone to create poly(p-phenylene)-graft-poly(ε-caprolactone) copolymers. These polymers, characterized by solubility in common organic solvents, showcase the diverse potential of dibromo compounds in polymer chemistry for creating materials with specific solubility and thermal properties (S. Yurteri et al., 2004).
Metal Organic Framework (MOF) Synthesis
Research on 1,4-phenylenebis(methylidyne)tetrakis(phosphonic acid) as a building block for coordination frameworks with lanthanides under hydrothermal conditions shows the broader applicability of phenylene derivatives in constructing MOFs. This work expands on the potential use of related compounds in designing materials with specific coordination networks and applications in catalysis, gas storage, and separation processes (Monika Plabst & T. Bein, 2009).
Development of Thermoplastic Polyurethanes
A study on the synthesis of thermoplastic polyurethanes using undecylenic acid-derived telechelic diols with 1,4-butanediol and 4,4'-methylenebis(phenylisocyanate) as a hard segment highlights the versatility of phenylene derivatives in creating materials with tailored physical and mechanical properties for potential biomedical applications (Cristina Lluch et al., 2013).
属性
IUPAC Name |
[2,5-dibromo-4-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2,11-12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNZHGZKERXBKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)CO)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591751 | |
| Record name | (2,5-Dibromo-1,4-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dibromo-1,4-phenylene)dimethanol | |
CAS RN |
395059-21-9 | |
| Record name | (2,5-Dibromo-1,4-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[3-(Trifluoromethyl)phenyl]nicotinic acid](/img/structure/B1602633.png)
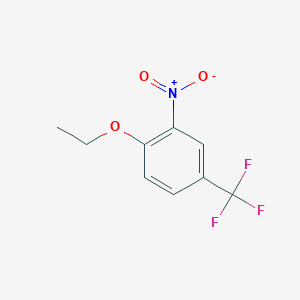
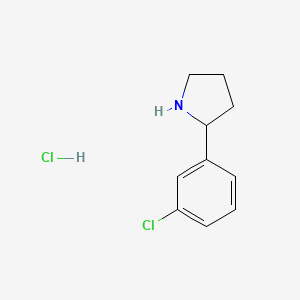
![1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1602636.png)
